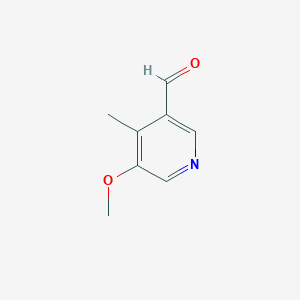

5-Methoxy-4-methylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-7(5-10)3-9-4-8(6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNJPGOTCZQMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 5 Methoxy 4 Methylnicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its reactivity is modulated by the electronic effects of the substituted pyridine (B92270) ring.

Nucleophilic Addition Reactions (e.g., formation of imines and oximes)

The carbonyl carbon of an aldehyde is sp² hybridized and susceptible to nucleophilic addition. wikipedia.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the addition product.

A common class of nucleophilic addition reactions involves primary amines and their derivatives, leading to the formation of imines (Schiff bases) and related compounds such as oximes. The reaction of 5-Methoxy-4-methylnicotinaldehyde with a primary amine, for instance, would proceed through the initial formation of a hemiaminal intermediate, which then dehydrates to form the corresponding imine. Similarly, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base would yield an oxime. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Product |

|---|---|

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

Oxidation and Reduction Pathways of the Formyl Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are particularly susceptible to oxidation. libretexts.org Common oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent can be employed. libretexts.org The oxidation of this compound would yield 5-Methoxy-4-methylnicotinic acid. The oxidation of aldehydes to carboxylic acids can also be achieved using hydrogen peroxide in formic acid. researchgate.net

Reduction: The formyl group is easily reduced to a primary alcohol. libretexts.orgchemguide.co.uk This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.ukharvard.edu The reduction of this compound would produce (5-methoxy-4-methylpyridin-3-yl)methanol.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 5-Methoxy-4-methylnicotinic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (5-methoxy-4-methylpyridin-3-yl)methanol |

Condensation and Cyclization Reactions Utilizing the Aldehyde Group

The aldehyde group can participate in various condensation reactions, particularly with compounds containing active methylene (B1212753) groups. researchgate.netrsc.org A classic example is the Knoevenagel condensation. wikipedia.orgorganic-chemistry.orgrsc.org In this reaction, the aldehyde condenses with an active methylene compound, such as malonic acid or its esters, in the presence of a weak base (e.g., piperidine (B6355638) or pyridine) to form a new carbon-carbon double bond. wikipedia.orgyoutube.comyoutube.com The reaction of this compound with malononitrile, for example, would be expected to yield (E/Z)-2-((5-methoxy-4-methylpyridin-3-yl)methylene)malononitrile.

Furthermore, the products of such condensation reactions can potentially undergo subsequent intramolecular cyclization, depending on the nature of the reactants and reaction conditions, leading to the formation of more complex heterocyclic systems. researchgate.netmdpi.com

Table 3: Knoevenagel Condensation Products

| Active Methylene Compound | Expected Product |

|---|---|

| Malononitrile | (E/Z)-2-((5-methoxy-4-methylpyridin-3-yl)methylene)malononitrile |

| Diethyl malonate | Diethyl (E/Z)-((5-methoxy-4-methylpyridin-3-yl)methylene)malonate |

Pyridine Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring is influenced by the electron-donating and electron-withdrawing nature of its substituents.

Influence of Methoxy (B1213986) and Methyl Groups on Aromatic Reactivity

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which generally makes it less reactive towards electrophilic aromatic substitution and more reactive towards nucleophilic aromatic substitution. The substituents on the ring in this compound have opposing electronic effects.

Methyl Group (-CH₃): The methyl group at the 4-position is a weak electron-donating group through induction and hyperconjugation, thus slightly activating the ring towards electrophilic substitution.

Formyl Group (-CHO): The aldehyde group at the 3-position is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects.

The combined effect of these substituents makes the electron distribution in the ring complex, influencing the regioselectivity of further reactions.

Radical Functionalization of Heteroarenes (e.g., Minisci-type reactions on pyridine derivatives)

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles, such as pyridine, via a radical mechanism. researchgate.netwikipedia.org The reaction typically involves the addition of a nucleophilic radical to the protonated heterocycle. researchgate.netwikipedia.org

In the case of this compound, the pyridine nitrogen would be protonated under the acidic conditions of the Minisci reaction. The directing effects of the substituents would then determine the position of radical attack. The electron-donating methoxy and methyl groups would direct incoming radicals to the ortho and para positions relative to them. However, the strong deactivating effect of the formyl group and the inherent reactivity of the protonated pyridine ring at the C2 and C6 positions must be considered. In many substituted pyridines, Minisci reactions often favor functionalization at the C2 or C6 positions. nih.gov For N-methoxypyridinium salts, monoalkylation can be achieved. rsc.org

Table 4: Potential Minisci Reaction on this compound

| Radical Source | Potential Product(s) |

|---|---|

| Alkyl radical (e.g., from an alkyl carboxylic acid) | 2-Alkyl-5-methoxy-4-methylnicotinaldehyde and/or 6-Alkyl-5-methoxy-4-methylnicotinaldehyde |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the pyridine ring in this compound towards aromatic substitution is a complex interplay of the inherent electronic properties of the pyridine nucleus and the directing effects of its three substituents: the aldehyde, methyl, and methoxy groups.

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it significantly less reactive towards electrophilic attack than benzene. youtube.com This deactivation is often compounded in acidic reaction conditions, typical for many EAS reactions, where the nitrogen atom becomes protonated, further increasing its electron-withdrawing effect. youtube.comreddit.com

The substituents on the ring modify this inherent reactivity:

Methoxy Group (-OCH₃) at C5: This is a strong activating group due to its powerful positive mesomeric effect (+M), which donates electron density to the ring, overriding its negative inductive effect (-I). scielo.org.mx It directs incoming electrophiles to the ortho and para positions. In this molecule, it would activate C4 and C6.

Methyl Group (-CH₃) at C4: This is an activating group that donates electron density through inductive effects (+I) and hyperconjugation. libretexts.org It directs incoming electrophiles to its ortho and para positions, which correspond to C3/C5 and C2/C6 (relative to the methyl group's position).

Aldehyde Group (-CHO) at C3: This is a strong deactivating group due to both its negative inductive (-I) and negative mesomeric (-M) effects, which withdraw electron density from the ring. reddit.com It acts as a meta-director.

Considering the combined influence, the pyridine nitrogen and the aldehyde group strongly deactivate the ring, while the methyl and methoxy groups activate it. The positions ortho and para to the pyridine nitrogen (C2, C4, C6) are the most deactivated by the ring nitrogen. However, the C6 position is strongly activated by the ortho-methoxy group and to a lesser extent by the para-methyl group. The C2 position is activated by the ortho-methyl group. Despite the activating groups, electrophilic substitution on this electron-poor heterocyclic system would likely be difficult and require harsh reaction conditions. youtube.commsu.edu If a reaction were to occur, the C6 position is the most probable site of attack due to the synergistic activation from both the methoxy and methyl groups.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| Pyridine N | 1 | -I, -M | Deactivating | Meta-directing (to C3, C5) |

| Aldehyde | 3 | -I, -M | Deactivating | Meta-directing (to C5) |

| Methyl | 4 | +I, Hyperconjugation | Activating | Ortho, Para-directing (to C3, C5) |

| Methoxy | 5 | +M, -I | Activating | Ortho, Para-directing (to C4, C6) |

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when electron-withdrawing groups are present. youtube.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov Nucleophilic attack is strongly favored at the positions ortho and para (C2, C4, C6) to the ring nitrogen because the nitrogen atom can effectively stabilize the negative charge in the intermediate. youtube.comyoutube.com

In this compound, the powerful electron-withdrawing aldehyde group at C3 further activates the entire ring system towards nucleophilic attack. While the methoxy and methyl groups are electron-donating, which slightly disfavors SNAr, the combined pull from the ring nitrogen and the aldehyde is the dominant influence.

A key feature for SNAr is the presence of a good leaving group. youtube.com In this molecule, the methoxy group at the C5 position could potentially serve as a leaving group, being displaced by a strong nucleophile. ntu.edu.sgnih.gov However, nucleophilic substitution on pyridines is much less common at the C3 and C5 positions compared to C2, C4, and C6, as the negative charge of the intermediate cannot be delocalized onto the electronegative nitrogen atom. youtube.com Therefore, direct substitution of the methoxy group at C5 is less likely than attack at other positions if a different leaving group were present at C2, C4, or C6. Nonetheless, the strong activation provided by the adjacent aldehyde might render such a substitution feasible under specific conditions.

Transformations Involving Methoxy and Methyl Substituents

Beyond their influence on the aromatic ring's reactivity, the methoxy and methyl groups can themselves undergo chemical transformations.

Nucleophilic Displacement: As mentioned, the methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions. ntu.edu.sgnih.gov It can be displaced by various nucleophiles, such as amines or alkoxides. For instance, reaction with amines can lead to the corresponding 5-amino-4-methylnicotinaldehyde derivatives. ntu.edu.sg This reactivity is a common strategy for functionalizing methoxy-substituted pyridines.

Ether Cleavage (O-Demethylation): Aryl methyl ethers can be cleaved to form the corresponding phenols (or in this case, a pyridinol). This is typically achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). This transformation would convert the 5-methoxy group into a 5-hydroxy group.

The methyl group at C4 is in a "benzylic-like" position due to its attachment to the aromatic pyridine ring. This position confers specific reactivity.

Oxidation: The methyl group can be oxidized to a variety of functional groups. Depending on the oxidizing agent and reaction conditions, it could be converted to a hydroxymethyl group (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH).

Deprotonation/Alkylation: The protons on the methyl group are acidic due to the electron-withdrawing nature of the adjacent pyridine ring. chemicalforums.com Treatment with a strong base, such as an organolithium reagent (e.g., n-BuLi), can deprotonate the methyl group to form a resonance-stabilized carbanion. chemicalforums.com This nucleophilic species can then react with various electrophiles, such as alkyl halides, to form a longer carbon chain at the C4 position. chemicalforums.com

Table 2: Potential Transformations of Substituents

| Substituent | Transformation | Reagents | Product Functional Group |

| 5-Methoxy | Nucleophilic Displacement | Amines (e.g., R₂NH) | 5-Amino |

| 5-Methoxy | Ether Cleavage | HBr, BBr₃ | 5-Hydroxy (Pyridinol) |

| 4-Methyl | Oxidation | KMnO₄, CrO₃ | 4-Carboxylic Acid |

| 4-Methyl | Deprotonation & Alkylation | 1. Strong Base (n-BuLi) 2. Electrophile (R-X) | 4-Alkyl |

Derivatives and Analogues of 5 Methoxy 4 Methylnicotinaldehyde

Synthesis of Complex Heterocyclic Systems Utilizing the Nicotinaldehyde Scaffold

The strategic placement of reactive functional groups on the 5-Methoxy-4-methylnicotinaldehyde ring system makes it an ideal starting material for the construction of more complex heterocyclic structures. The aldehyde functionality, in particular, provides a key handle for cyclization and multicomponent reactions.

Formation of Naphthyridine Derivatives

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are significant structural motifs in medicinal chemistry. The Friedländer annulation is a classical and effective method for the synthesis of quinoline (B57606) and naphthyridine frameworks. mdpi.comijcce.ac.irnih.govresearchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl or 2-aminoheteroaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a β-dicarbonyl compound. ijcce.ac.irnih.gov

In the context of this compound, a preliminary transformation to its corresponding 2-amino derivative would be necessary to enable its use in a Friedländer-type synthesis. This transformation would position the amino group ortho to the aldehyde, creating the required reactive dyad for cyclization. The subsequent reaction with a suitable ketone, in the presence of an acid or base catalyst, would lead to the formation of a substituted naphthyridine. The specific substitution pattern of the resulting naphthyridine would be dictated by the choice of the ketone reactant.

For instance, reaction with an unsymmetrical ketone could lead to a mixture of regioisomers. The reaction conditions, including the choice of catalyst and solvent, can be optimized to favor the formation of a specific isomer. nih.gov

Table 1: Key Aspects of Friedländer Synthesis for Naphthyridine Formation

| Feature | Description |

| Reaction Type | Cyclocondensation |

| Key Reactants | 2-aminoaryl/heteroaryl aldehyde or ketone, Compound with α-methylene group |

| Catalysts | Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), Bases (e.g., KOH, piperidine), Lewis acids |

| Product | Substituted quinoline or naphthyridine |

Construction of Tetrahydropyrimidine (B8763341) Carboxylates via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction is a well-known MCR that produces dihydropyrimidinones (DHPMs) and their derivatives, which are of significant interest in pharmaceutical chemistry. wikipedia.orgresearchgate.net This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.orgjetir.org

This compound can serve as the aldehyde component in a Biginelli-type reaction. Condensation with a β-ketoester, such as ethyl acetoacetate, and urea would lead to the formation of a tetrahydropyrimidine carboxylate derivative bearing the 5-methoxy-4-methylpyridin-3-yl substituent at the 4-position of the pyrimidine (B1678525) ring. The reaction is typically carried out under acidic conditions, and a variety of catalysts, including Brønsted and Lewis acids, can be employed to improve yields and reaction times. wikipedia.org

The general mechanism involves the initial formation of an acylimine intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final product. wikipedia.org

Table 2: Components of the Biginelli Reaction for Tetrahydropyrimidine Synthesis

| Component | Role | Example |

| Aldehyde | Electrophilic component | This compound |

| β-Ketoester | Nucleophilic component | Ethyl acetoacetate |

| Urea/Thiourea | Nitrogen source | Urea |

| Catalyst | Acidic promoter | HCl, H2SO4, Lewis acids |

Derivatization to Enaminocarbonyl Compounds

A plausible synthetic route would involve the condensation of this compound with a secondary amine, such as piperidine (B6355638) or morpholine, to form an enamine intermediate. Subsequent reaction of this in situ generated enamine with an acylating agent or a compound containing an activated carbonyl group would yield the desired enaminocarbonyl derivative.

Chemical Modifications at the Aldehyde and Pyridine (B92270) Positions

The functional groups present on the this compound scaffold are amenable to a range of chemical modifications, allowing for the synthesis of diverse analogues with potentially altered biological activities.

Derivatization to Nicotinamide (B372718) Analogues

Nicotinamide and its derivatives are crucial components of coenzymes such as NAD+ and NADP+ and are found in numerous biologically active molecules. The aldehyde group of this compound can be readily oxidized to a carboxylic acid, which can then be converted to the corresponding nicotinamide.

The oxidation of the aldehyde can be achieved using a variety of standard oxidizing agents. The resulting 5-methoxy-4-methylnicotinic acid can then be activated, for example, by conversion to its acyl chloride or by using coupling agents, and subsequently reacted with ammonia (B1221849) or a primary or secondary amine to afford the desired nicotinamide analogue. mdpi.com This synthetic strategy allows for the introduction of a wide range of substituents on the amide nitrogen, providing access to a library of novel nicotinamide derivatives. researchgate.netasianpubs.orgnih.govnih.gov

Incorporation of Fluorinated Moieties (e.g., difluoromethylation)

The introduction of fluorine atoms into organic molecules can significantly impact their physicochemical and biological properties. The difluoromethyl group (CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. researchgate.net

Direct C-H difluoromethylation of the pyridine ring of this compound or its derivatives presents a modern and efficient approach to introduce this moiety. Recent advances in synthetic methodology have enabled the site-selective difluoromethylation of pyridines. researchgate.netresearchgate.netnih.gov These methods often employ radical-based processes. For instance, the use of a suitable difluoromethylating agent, such as a sulfonium (B1226848) ylide or other radical precursors, under specific reaction conditions can lead to the introduction of the CF2H group at various positions on the pyridine ring. nih.govacs.org The regioselectivity of the reaction can often be controlled by the choice of reagents and reaction conditions. researchgate.netnih.gov

The aldehyde functionality could also be a target for difluoromethylation, potentially through nucleophilic difluoromethylation reactions, although this would likely require protection of the pyridine nitrogen or careful control of reaction conditions to avoid side reactions.

Table 3: Summary of Chemical Modifications

| Modification | Target Site | Reagents/Reaction Type | Product Class |

| Oxidation & Amidation | Aldehyde group | Oxidizing agent, then coupling agent and amine | Nicotinamide Analogues |

| C-H Difluoromethylation | Pyridine ring | Radical difluoromethylating agents | Fluorinated Pyridine Derivatives |

Exploration of Bioisosteric Relationships within Nicotinaldehyde Derivatives

Bioisosterism, the principle of substituting one atom or group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of medicinal chemistry. In the context of nicotinaldehyde derivatives, this strategy is pivotal for modulating their properties.

Strategies for Carboxylic Acid Bioisostere Design

The aldehyde group of this compound is readily oxidized to its corresponding carboxylic acid, 5-Methoxy-4-methylnicotinic acid. While carboxylic acids are crucial for interacting with biological targets, they can present challenges such as poor metabolic stability and limited membrane permeability. Consequently, the design of bioisosteres for the carboxylic acid group is a significant area of research.

Several strategies are employed to replace the carboxylic acid moiety while retaining its essential binding interactions. These replacements, known as bioisosteres, mimic the acidic character and spatial arrangement of the original group. Common and effective carboxylic acid bioisosteres include:

Tetrazoles: These five-membered heterocyclic rings are well-established carboxylic acid mimics. Their pKa is similar to that of carboxylic acids, and they can participate in similar hydrogen bonding interactions.

Acyl Sulfonamides: This group can also replicate the acidic properties and hydrogen bonding capacity of carboxylic acids.

Hydroxyisoxazoles: These heterocycles offer another planar, acidic alternative to the carboxylic acid group.

The choice of a specific bioisostere is highly dependent on the target and the desired physicochemical properties. The following table summarizes key properties of common carboxylic acid bioisosteres relevant to the design of nicotinaldehyde derivatives.

| Bioisostere | Structure | Key Features |

| Carboxylic Acid | -COOH | Reference group |

| Tetrazole | Planar, similar pKa to carboxylic acid | |

| Acyl Sulfonamide | Can mimic hydrogen bonding of carboxylic acids | |

| 3-Hydroxyisoxazole | Planar, acidic heterocycle |

This table presents a selection of common carboxylic acid bioisosteres and their general characteristics.

Research into pyridine carboxylic acid isomers, such as nicotinic acid, highlights their importance as scaffolds for developing enzyme inhibitors. nih.govnih.gov This underscores the therapeutic potential that can be unlocked by modifying the carboxyl group of nicotinic acid derivatives through bioisosteric replacement.

Furthermore, studies on substituted pyridines have demonstrated successful bioisosteric replacements. For instance, a 2-difluoromethylpyridine group has been shown to be an effective bioisostere for a pyridine-N-oxide moiety, leading to enhanced biological activity in certain contexts. rsc.org This suggests that exploring non-classical bioisosteres for the pyridine ring itself in nicotinaldehyde derivatives could be a fruitful avenue for research.

Conformational Analysis of Derivatives and Structure-Reactivity Relationships

Conformational analysis of substituted pyridines and related heterocyclic systems provides insight into the preferred spatial arrangements of substituents. The rotation around the single bonds connecting the substituents to the pyridine ring can lead to different conformers with varying energies. The stability of these conformers is influenced by steric hindrance and electronic interactions between the substituents and the pyridine ring.

Studies on methoxy (B1213986) pyridine-containing fused piperidines have utilized computational methods to determine the lowest energy conformations, revealing how the methoxy group influences the three-dimensional structure. acs.org These principles are directly applicable to understanding the conformational preferences of this compound and its derivatives. The relative positioning of the methoxy and methyl groups can influence the orientation of the aldehyde or a bioisosteric replacement at the 3-position, thereby impacting its interaction with a biological target.

The structure-activity relationship (SAR) studies of nicotinamide derivatives, which are closely related to nicotinaldehyde, have shown that the position of substituents on the pyridine ring is critical for their biological activity. mdpi.comnih.gov This highlights the importance of precise spatial arrangement of functional groups, which is a direct consequence of the molecule's conformational preferences.

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 4 Methylnicotinaldehyde and Its Derivatives

High-Resolution Spectroscopic Techniques for Molecular Elucidation

High-resolution spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic and electronic structure of 5-Methoxy-4-methylnicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the analysis of this compound, both ¹H and ¹³C NMR are fundamental.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For a related compound, 4-(Difluoromethyl)-5-methoxy-6-methylnicotinaldehyde, ¹H NMR data is available. The spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts and coupling patterns of these protons would confirm their relative positions on the pyridine ring.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbonyl carbon of the aldehyde, the aromatic carbons, the methoxy carbon, and the methyl carbon would be characteristic of their chemical environment. For instance, in 4-methoxybenzaldehyde, a related structure, the methoxy carbon (C1) appears at approximately 56.03 ppm, while the aldehyde carbon (C6) is observed at 190.68 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Methoxy and Aldehyde Containing Aromatic Compounds Note: This table contains data for structurally related compounds to illustrate expected chemical shifts, as specific experimental data for this compound was not available in the searched literature.

| Compound | Nucleus | Atom Position | Chemical Shift (ppm) |

| 4-Methoxybenzaldehyde | ¹³C | OMe | 56.03 |

| 4-Methoxybenzaldehyde | ¹³C | C4, C5 | 115.16 |

| 4-Methoxybenzaldehyde | ¹³C | C7 | 129.90 |

| 4-Methoxybenzaldehyde | ¹³C | C2, C3 | 131.88 |

| 4-Methoxybenzaldehyde | ¹³C | C8 | 164.55 |

| 4-Methoxybenzaldehyde | ¹³C | C6 (CHO) | 190.68 |

| 5-Hydroxy-7-methoxy-4-methylphthalide | ¹H | - | (Data available) |

| 5-Methoxyindole-2-carboxylic acid | ¹H | OMe | 3.769 |

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the determination of its elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and for identifying any impurities or byproducts from its synthesis. For related compounds such as 4-(Difluoromethyl)-5-methoxy-6-methylnicotinaldehyde and 4-Methoxy-5-methylpicolinaldehyde, LC-MS data is noted as being available. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, in the mass spectrum of 4-methoxybenzaldehyde, characteristic fragments are observed that correspond to the loss of specific groups from the parent ion.

Table 2: Mass Spectrometry Data for Structurally Similar Compounds Note: This table illustrates the type of data obtained from mass spectrometry for related molecules.

| Compound | Technique | Observation | Reference |

| 4-Methoxybenzaldehyde | Electron Ionization MS | Mass spectrum available | |

| 4-(Difluoromethyl)-5-methoxy-6-methylnicotinaldehyde | LC-MS | Data available | |

| 4-Methoxy-5-methylpicolinaldehyde | LC-MS | Data available |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretch of the aldehyde, C-H stretches of the aromatic ring, methyl, and methoxy groups, and C-O stretches of the methoxy group. For instance, in a related thiazolidinone derivative, a carbonyl stretching vibration is observed at 1713 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima corresponding to π-π* and n-π* transitions associated with the aromatic pyridine ring and the aldehyde group. The position of these absorptions can be influenced by the solvent polarity.

Table 3: Spectroscopic Data (IR and UV-Vis) for Related Compounds Note: This table provides examples of spectroscopic data for molecules with similar functional groups.

| Compound | Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Observation |

| Thiazolidinone derivative | FT-IR | 1713 | C=O stretching vibration |

| Thiazolidinone derivative | FT-IR | 1345 | C-N stretching vibration |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | UV-Vis | - | Electronic spectral properties investigated |

Solid-State Structural Analysis

While spectroscopic methods provide valuable information about molecular structure in solution, solid-state analysis techniques like X-ray crystallography offer a definitive three-dimensional picture of a molecule's arrangement in the crystalline state.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's physical properties and its interactions with other molecules. While no specific crystallographic data for this compound was found, the technique has been applied to numerous related organic molecules to determine their crystal structures.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. An HPLC method would be developed to assess the purity of this compound, with the compound showing a characteristic retention time under specific chromatographic conditions. HPLC data is noted as available for related compounds.

Table 4: Chromatographic Data for Related Compounds Note: This table indicates the availability of chromatographic data for similar molecules.

| Compound | Technique | Observation | Reference |

| 4-(Difluoromethyl)-5-methoxy-6-methylnicotinaldehyde | HPLC | Data available | |

| 4-Methoxy-5-methylpicolinaldehyde | HPLC | Data available |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are cornerstone techniques for the separation, quantification, and purification of this compound and its derivatives. These methods are particularly suited for non-volatile and thermally sensitive compounds. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

For derivatives of nicotinic acid, including aldehydes, the separation can be optimized by adjusting the mobile phase composition and pH. waters.com UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. waters.com The analysis of aldehydes, including those found in various complex matrices, can be significantly enhanced by derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which improves chromatographic retention and UV detection. coresta.orgresearchgate.net

While specific retention times are dependent on the exact analytical conditions, a typical reversed-phase HPLC or UPLC method for this compound would be developed and validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). libretexts.org For a closely related compound, 4-(Difluoromethyl)-5-methoxy-6-methylnicotinaldehyde, HPLC and UPLC data are available from commercial suppliers, indicating the applicability of these techniques. bldpharm.com

Illustrative HPLC/UPLC Parameters:

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 20-80% B over 15 min | 20-80% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 265 nm | UV at 265 nm |

| Injection Vol. | 10 µL | 2 µL |

| Column Temp. | 30 °C | 40 °C |

This table presents plausible analytical conditions based on methods for structurally similar compounds.

Expected Retention Behavior:

Based on its structure, this compound is expected to have moderate retention on a reversed-phase column. The polarity of any derivatives would influence their elution order. For instance, more polar derivatives would elute earlier, while less polar derivatives would have longer retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique used for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, this method can provide detailed structural information through the characteristic fragmentation patterns generated by electron ionization (EI).

The compound would first be separated from other components on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase. The retention time in GC is a function of the compound's volatility and its interaction with the stationary phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted GC-MS Data for this compound:

| Parameter | Value/Description |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Oven Program | 80°C (1 min), then 10°C/min to 250°C (5 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Plausible Mass Spectral Fragmentation:

| m/z | Proposed Fragment Identity | Relative Intensity |

| 151 | [M]+ (Molecular Ion) | Moderate |

| 150 | [M-H]+ | High |

| 136 | [M-CH3]+ | Moderate |

| 122 | [M-CHO]+ | High (Base Peak) |

| 120 | [M-OCH3]+ | Moderate |

| 92 | [C6H4O]+ | Moderate |

| 77 | [C5H3N]+ | Low |

This table represents a plausible fragmentation pattern based on established principles for similar chemical structures. Actual experimental data may vary.

Computational and Theoretical Investigations of 5 Methoxy 4 Methylnicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nih.govijcce.ac.ir This approach allows for the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. irjweb.com For 5-Methoxy-4-methylnicotinaldehyde, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be employed to determine its ground-state geometry. ijcce.ac.irirjweb.com

Table 1: Representative Geometric Parameters Determined by DFT for a Heterocyclic Aldehyde (Note: This table is illustrative, based on typical DFT results for similar molecules. Specific values for this compound require dedicated calculation.)

| Parameter | Description | Typical Calculated Value (Å or °) |

| C=O Bond Length | Length of the aldehyde carbonyl bond | ~ 1.22 Å |

| C-N Bond Length | Length of a carbon-nitrogen bond within the pyridine (B92270) ring | ~ 1.34 Å |

| C-C-H Bond Angle | Angle of the aldehyde group | ~ 120° |

| C-C-O-C Dihedral Angle | Torsional angle defining methoxy (B1213986) group orientation | Varies (determines planarity) |

Computational methods are highly effective in predicting spectroscopic parameters, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.org This method has been systematically investigated and proven effective for predicting ¹⁵N NMR shifts and can be applied to ¹³C and ¹H nuclei as well. rsc.org

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique atom. These predictions are then compared with experimental spectra to confirm the molecular structure. The accuracy of these predictions can be very high, often with mean absolute errors of 0.2-0.3 ppm for ¹H shifts. nih.gov The calculations must take into account the effects of the different substituents on the pyridine ring. stenutz.eu Studies on substituted pyridines and other aromatic compounds show that the positions of substituents significantly alter the chemical shifts of nearby nuclei. nsf.govnih.gov For example, the electron-donating methoxy group and the electron-withdrawing aldehyde group would have distinct and predictable effects on the electronic environment, and thus the shielding, of the ring protons and carbons.

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine (Note: This table demonstrates the typical accuracy of DFT-GIAO predictions for a related class of compounds.)

| Atom Position | Functional Group | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| C2 | Ring Carbon | 150.1 | 151.5 | +1.4 |

| C3 | Ring Carbon | 125.3 | 126.0 | +0.7 |

| C4 | -CH₃ | 21.4 | 21.1 | -0.3 |

| C5 | Ring Carbon | 136.8 | 137.2 | +0.4 |

| C6 | -CHO | 192.5 | 193.1 | +0.6 |

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.govscirp.org A small HOMO-LUMO gap suggests high polarizability and high chemical reactivity, indicating that the molecule is more likely to undergo chemical reactions. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These quantities, derived within the framework of conceptual DFT, help to quantify the reactive nature of the molecule. irjweb.comresearchgate.net For this compound, these descriptors would provide a quantitative measure of its stability and electrophilic character. irjweb.com

Table 3: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. scirp.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. irjweb.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Modeling and Simulation

While quantum calculations focus on static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior and interactions of molecules.

This compound has conformational flexibility due to the rotation around the single bonds connecting the aldehyde and methoxy groups to the pyridine ring. Conformational analysis is a computational technique used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov

By systematically rotating these bonds and calculating the potential energy at each step using molecular mechanics or quantum methods, a potential energy surface or "energy landscape" can be generated. This landscape maps out the energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to stable conformers, while the high-energy regions represent transition states between them. The global minimum on this surface represents the most stable, and therefore most probable, conformation of the molecule in the gas phase. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

The structure of this compound contains several sites capable of participating in intermolecular interactions, which govern its physical properties and crystal packing. The molecule possesses a methyl group and a methoxy group, but not the difluoromethyl group mentioned in the outline.

Table 4: Potential Hydrogen Bond Donors and Acceptors in this compound

| Site | Type | Role in H-Bonding |

| Pyridine Nitrogen (N) | Lewis Base | Acceptor |

| Aldehyde Oxygen (O) | Carbonyl | Acceptor |

| Methoxy Oxygen (O) | Ether | Acceptor |

| Ring Hydrogens (C-H) | Aromatic C-H | Donor (Weak) |

| Methyl Hydrogens (C-H) | Aliphatic C-H | Donor (Weak) |

Mechanistic Studies of Chemical Reactions Involving this compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from computational and experimental studies on related substituted nicotinaldehydes and other aromatic aldehydes. The electronic properties conferred by the methoxy and methyl groups, alongside the inherent reactivity of the aldehyde and the pyridine ring, govern its chemical behavior.

The aldehyde functional group is a primary site for nucleophilic addition reactions. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde's carbonyl group makes the aldehydic carbon electrophilic. However, the electron-donating effects of the methoxy and methyl groups at positions 5 and 4, respectively, can modulate this reactivity by increasing the electron density on the pyridine ring.

One of the key reactions for functionalizing nicotinaldehyde derivatives is the Suzuki-Miyaura cross-coupling reaction. A highly efficient Palladium-catalyzed Suzuki coupling of a nicotinaldehyde scaffold with various aryl boronic acids has been reported to proceed under gentle reaction conditions. researchgate.net The catalytic cycle, which has been elucidated through experimental and computational studies, typically involves the oxidative addition of the palladium(0) catalyst to an aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C coupled product. For this compound, if it were halogenated on the pyridine ring, it would likely undergo a similar catalytic cycle.

Inferred Catalytic Cycle for Suzuki-Miyaura Coupling:

| Step | Description | Intermediate |

| 1. Oxidative Addition | Pd(0) catalyst inserts into the C-X bond (where X is a halide) of a halogenated this compound derivative. | Aryl-Pd(II)-X complex |

| 2. Transmetalation | The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. | Diaryl-Pd(II) complex |

| 3. Reductive Elimination | The two aryl groups couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the biaryl product. | Biaryl product and Pd(0) |

Furthermore, computational studies on the reactions of other aromatic aldehydes, such as the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, have utilized quantum chemical calculations to elucidate reaction pathways and the role of catalysts in directing the selective formation of different products. rsc.org Similar computational approaches, like Density Functional Theory (DFT), could be applied to this compound to predict transition states and reaction energies for various transformations, including condensations, oxidations, and reductions of the aldehyde group, as well as electrophilic or nucleophilic substitution on the pyridine ring.

Pharmacophore Modeling and Bioisosteric Design Principles Applied to Nicotinaldehyde Frameworks

The nicotinaldehyde framework is a key structural motif in many biologically active compounds, particularly those targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.orgdrugbank.com Computational techniques such as pharmacophore modeling and bioisosteric design are instrumental in the rational design and optimization of new therapeutic agents based on this scaffold.

Pharmacophore Modeling:

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For nicotinic agonists, the essential pharmacophoric features have long been established and typically include a cationic center and a hydrogen bond acceptor. nih.govwikipedia.org In the context of this compound, the pyridine nitrogen can act as the hydrogen bond acceptor, and if protonated, as a cationic center.

Pharmacophore models for nAChR agonists are continuously refined. More recent models, developed through extensive molecular dynamics simulations, have provided a more nuanced understanding of the binding site interactions. For instance, a pharmacophore for drugs targeting the α4β2 nAChR, the receptor most associated with nicotine (B1678760) addiction, highlights the role of the agonist in bridging protein subunits. nih.govnih.gov The aldehyde oxygen of this compound could potentially participate in hydrogen bonding within the receptor binding pocket, a feature that can be incorporated into pharmacophore models for virtual screening of compound libraries to identify new potential ligands.

Bioisosteric Design:

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.comdomainex.co.uk The pyridine ring itself is often considered a bioisostere of a benzene (B151609) ring, offering advantages such as improved solubility and the ability to form hydrogen bonds. mdpi.com

For the this compound framework, several bioisosteric modifications can be envisioned based on established principles:

Replacement of the Aldehyde Group: The aldehyde group can be replaced with other functionalities that can act as hydrogen bond acceptors, such as a nitrile, a ketone, or an oxime, to modulate potency and metabolic stability.

Modification of the Methoxy Group: The methoxy group could be replaced by other small, electron-donating groups like an ethoxy group or a hydroxyl group. A fluorine atom can also be considered as a bioisostere for a hydrogen atom or even a methoxy group in some contexts, which can influence metabolic stability and binding interactions. researchgate.net

Pyridine Ring Analogs: The pyridine ring can be replaced by other five- or six-membered heterocycles, such as pyrimidine (B1678525), pyrazine, or even bicyclic systems, to explore new chemical space and alter the vectoral properties of the molecule. For example, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide. rsc.org

The application of these computational and theoretical principles allows for the systematic exploration of the chemical space around the this compound scaffold, guiding the synthesis of new analogues with potentially improved pharmacological profiles.

Applications and Role in Synthetic Organic Chemistry

Utility as a Versatile Chemical Building Block for Complex Architectures

5-Methoxy-4-methylnicotinaldehyde is a substituted pyridine (B92270) derivative that serves as a valuable heterocyclic building block in synthetic organic chemistry. Its utility stems from the presence of multiple reactive sites: a nucleophilic pyridine ring, an electrophilic aldehyde group, and methoxy (B1213986) and methyl substituents that can influence reactivity and provide steric and electronic properties to target molecules. Aldehydes are recognized as attractive building blocks due to their capability to react readily with a variety of nucleophiles. This reactivity allows for the construction of more complex molecular structures. The pyridine core is a common feature in many biologically active compounds and pharmaceuticals, making this aldehyde a useful starting material for medicinal chemistry and drug discovery programs.

The combination of the aldehyde function and the substituted pyridine ring allows for its use in creating diverse molecular frameworks. The aldehyde can undergo a wide range of chemical transformations, including condensations, oxidations, reductions, and additions of organometallic reagents. The pyridine nitrogen can be quaternized or act as a directing group in metal-catalyzed reactions. The methoxy and methyl groups on the pyridine ring can also be modified or can influence the regioselectivity of further synthetic transformations, making it a versatile scaffold for generating libraries of compounds for screening and lead optimization.

Intermediacy in the Total Synthesis of Natural Products (e.g., Nauclea indole-pyridine alkaloids)

While the direct application of this compound as an intermediate in the documented total synthesis of Nauclea indole-pyridine alkaloids has not been specified in the reviewed literature, its structure is highly relevant to the synthesis of such compounds. The total synthesis of related indoloquinolizidine-type alkaloids, such as naucleficine and norketoyobyrine, has been successfully achieved nih.gov. These syntheses often rely on key reactions that build complex heterocyclic systems.

A cornerstone reaction in the synthesis of many indole (B1671886) alkaloids is the Pictet-Spengler reaction. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine, like tryptamine (B22526), with an aldehyde, followed by an acid-catalyzed cyclization to form a new heterocyclic ring, such as a tetrahydro-β-carboline. wikipedia.orgmdpi.com This framework is central to the structure of numerous alkaloids. Given that this compound possesses the required aldehyde functional group, it represents a potential, though not explicitly documented, precursor for the synthesis of novel or known indole alkaloids through strategies like the Pictet-Spengler reaction.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The chemical structure of this compound makes it a suitable precursor for the synthesis of a variety of more complex heterocyclic systems. Its aldehyde group is a key functional handle for cyclization reactions.

One of the most powerful methods for constructing complex heterocyclic molecules, including tetrahydroisoquinolines and tetrahydro-β-carbolines, is the Pictet-Spengler reaction. mdpi.commdpi.com This reaction proceeds through the initial formation of an iminium ion from the condensation of an amine and an aldehyde, which then undergoes an intramolecular electrophilic substitution to close the ring. wikipedia.org The aldehyde functionality of this compound makes it an ideal candidate for this type of transformation when reacted with appropriate β-arylethylamines, such as phenethylamine (B48288) or tryptamine derivatives. wikipedia.orgmdpi.com This method provides a direct route to fused heterocyclic scaffolds that are prevalent in pharmacologically active compounds and natural products. For example, the reaction of an aldehyde with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been used to synthesize new, complex heterocyclic structures containing both triazole and isatin (B1672199) moieties. mdpi.com

The versatility of the Pictet-Spengler reaction has been demonstrated in its application to solid-phase combinatorial chemistry and in tandem reactions to create highly complex polycyclic architectures in high yields. mdpi.com This highlights the potential of aldehydes like this compound as key components in the generation of diverse chemical libraries for drug discovery.

Development of Chemical Probes for Mechanistic Studies (e.g., studies on enzyme active site interactions)

Based on the available literature, there are no specific, documented instances of this compound being utilized in the development of chemical probes for mechanistic studies of enzyme active sites. The design of such probes is a sophisticated process that involves creating molecules that can specifically interact with and report on the environment of an enzyme's active site. wikipedia.org

Q & A

Q. What are the common synthetic routes for 5-Methoxy-4-methylnicotinaldehyde, and what are their typical yields?

- Methodological Answer : The compound is synthesized via multi-step pathways, often starting with substituted pyridine or phenol derivatives. For example, a nitrile intermediate can be formed by reacting hydroxylamine hydrochloride with a methoxy-substituted pyridinecarboxaldehyde, followed by treatment with methanesulfonyl chloride (yield ~82%) . Another approach involves Suzuki coupling between 4-methylphenol and nicotinaldehyde under catalytic conditions, though yields vary depending on catalyst selection and solvent systems . Column chromatography (e.g., hexanes:ethyl acetate gradients) is typically used for purification.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Structural elucidation relies on 1H/13C NMR to confirm methoxy and aldehyde functional groups (e.g., δ 9.8–10.0 ppm for aldehydes). Mass spectrometry (ESI-TOF or GC-MS) validates molecular weight (C8H9NO2, 151.16 g/mol), while FT-IR identifies carbonyl stretching (~1700 cm⁻¹) . Chromatographic purity (HPLC/GC) ensures minimal side products, and X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are synthesized .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance Suzuki coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in aldehyde formation.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during oxidation steps .

- Purification : Gradient elution in column chromatography improves separation of polar byproducts. Systematic Design of Experiments (DoE) can identify optimal combinations .

Q. How do computational models predict the reactivity of this compound in metal-catalyzed cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. For example, the methoxy group’s electron-donating effect directs electrophilic substitution to the para position. Databases like PISTACHIO and REAXYS provide kinetic parameters for reaction feasibility . Molecular docking studies further elucidate interactions with catalytic sites in enzyme-mediated syntheses .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardized assays : Reproduce studies using identical cell lines (e.g., HEK293) and assay protocols (e.g., IC50 measurements).

- Purity validation : Ensure >95% purity via HPLC and control for stereoisomers .

- Mechanistic studies : Use isotopic labeling (e.g., 13C-aldehyde) to trace metabolic pathways and identify off-target effects.

- Meta-analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers or environmental variables (e.g., solvent residues) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH range : Test 2–12 using buffer systems (e.g., phosphate, acetate).

- Kinetic monitoring : Track aldehyde degradation via UV-Vis spectroscopy (λmax ~280 nm) or LC-MS over 24–72 hours.

- Degradation products : Identify intermediates (e.g., carboxylic acids) using high-resolution MS/MS .

- Control variables : Maintain constant temperature (25°C) and ionic strength.

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed?

- Methodological Answer :

- Low yields in coupling steps : Replace traditional catalysts with air-stable alternatives (e.g., Pd-NHC complexes) .

- Byproduct formation : Introduce protecting groups (e.g., SEM for aldehydes) to block unwanted substitutions.

- Scalability issues : Transition from batch to flow chemistry for improved heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.